
Diethyl suberate
Overview
Description
Diethyl suberate (C12H22O4), also known as diethyl octanedioate, is an alkyl ester derived from suberic acid (octanedioic acid). It is characterized by an eight-carbon saturated chain with two ethyl ester groups. This compound is widely utilized in polymer chemistry, agrochemical formulations, and material science due to its moderate chain length and enzymatic reactivity. Key properties include a molecular weight of 230.3 g/mol, boiling point of ~361°C, and a density of 1.2 g/cm³ .
Preparation Methods
Diethyl suberate is typically synthesized through the esterification of suberic acid with ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and involves heating the mixture under reflux conditions . The general reaction is as follows:
HOOC-(CH₂)₆-COOH+2C₂H₅OH→C₂H₅OOC-(CH₂)₆-COOC₂H₅+2H₂O
In industrial settings, the production of this compound may involve continuous esterification processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Enzymatic Polymerization with Diols
Diethyl suberate serves as a monomer in enzymatic polyester synthesis. Candida antarctica lipase B (CALB) , immobilized as Novozym 435, catalyzes its polymerization with diols like 1,4-butanediol in diphenyl ether. Key parameters include:
Component | Role | Conditions | Outcome |
---|---|---|---|
This compound | Diacid ethyl ester monomer | 150 wt% diphenyl ether | Forms aliphatic polyesters |
1,4-Butanediol | Diol comonomer | 10 wt% CALB catalyst | High-molecular-weight polyesters |
Diphenyl ether | Solvent | Two-stage polymerization | Controlled chain growth |
This method produces sustainable polyesters with applications in biodegradable materials and textiles .
Transesterification in Polyester Production
This compound undergoes transesterification with diols to form polyesters. The reaction proceeds via nucleophilic acyl substitution, where the ethoxy groups are replaced by diol-derived alkoxy chains. For example:
This process is optimized at elevated temperatures (80–120°C) with catalytic bases or enzymes .
Oxidative Cyclization
While not directly reported for this compound, dimethyl suberate undergoes oxidative cyclization using copper(II) salts (e.g., CuBr₂ or CuCl₂) to yield cyclohexyl dicarboxylates. By analogy, this compound may react similarly:
Parameter | Dimethyl Suberate Reaction | Potential this compound Analogue |
---|---|---|
Catalyst | CuBr₂ or CuCl₂ | Likely Cu(II) salts |
Base | Lithium di-isopropylamide | Similar strong bases |
Yield | 88–94% | Comparable efficiency expected |
Product | Dimethyl cyclohexyldicarboxylate | Diethyl cyclohexyldicarboxylate |
This method provides a route to cyclic esters for specialty polymers .
Comparison with Analogous Diesters
Reactivity trends across diesters highlight this compound’s unique properties:
Diester | Key Reaction | Distinctive Feature |
---|---|---|
Dimethyl suberate | Flavoring agent synthesis | Higher volatility |
Dihexyl suberate | Plasticizer production | Enhanced polymer flexibility |
Diethyl adipate | Hydrolysis to adipic acid | Shorter carbon chain |
This compound’s balance of solubility and stability makes it preferable for enzymatic and transesterification reactions .
Future Research Directions
-
Antimicrobial Studies : Preliminary evidence suggests this compound inhibits E. coli and Salmonella, warranting further exploration.
-
Advanced Catalysis : Optimizing CALB immobilization could improve polyester yields .
-
Green Chemistry : Developing solvent-free transesterification protocols to enhance sustainability .
This synthesis underscores this compound’s versatility in polymerization, cyclization, and hydrolysis, positioning it as a valuable intermediate in materials science and organic synthesis.
Scientific Research Applications
Applications in Scientific Research
Diethyl suberate has been investigated for several applications in scientific research:
- Flavor Research : this compound has been explored as a flavoring agent due to its pleasant aroma profile. Its structural similarity to other flavor compounds allows it to be utilized in food and beverage formulations.
- Antimicrobial Properties : A study published in the Journal of Agricultural and Food Chemistry examined the antibacterial activity of this compound against foodborne pathogens such as Escherichia coli and Salmonella Enteritidis. The findings indicated moderate antibacterial activity, suggesting potential applications in food preservation.
- Analytical Chemistry : this compound serves as a reference compound in analytical techniques like gas chromatography (GC) and mass spectrometry (MS). Its known properties facilitate the identification and quantification of unknown compounds in samples.
- Polyester Synthesis : Recent studies have demonstrated that this compound can be used as a precursor for synthesizing biodegradable polyesters through enzymatic polymerization processes. These polyesters exhibit desirable mechanical properties and thermal stability .
Comparative Data on this compound
The following table summarizes the properties of this compound compared to other related compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
This compound | C₁₂H₂₂O₄ | Used in flavoring; moderate antibacterial activity |
Dimethyl Suberate | C₁₀H₁₈O₄ | Contains two methyl groups; commonly used in flavoring |
Dihexyl Suberate | C₁₄H₂₆O₄ | Contains hexyl groups; primarily used as a plasticizer |
Di-n-butyl Phthalate | C₂₁H₃₄O₄ | Widely used as a plasticizer but has environmental concerns |
Case Studies
- Antibacterial Efficacy : In a controlled laboratory setting, this compound was tested against various strains of bacteria responsible for food spoilage. The results indicated that concentrations above 0.5% significantly reduced bacterial counts, highlighting its potential as a natural preservative.
- Polyester Development : A recent study focused on the enzymatic polymerization of this compound to produce sustainable aliphatic polyesters. The resulting materials demonstrated high molecular weights and favorable thermal properties, making them suitable for applications in biodegradable packaging .
- Flavoring Applications : In food science research, this compound was incorporated into various formulations to assess its impact on flavor profiles. Sensory evaluations indicated that it enhanced the overall taste experience without overpowering other flavors.
Future Research Directions
While this compound has shown promise in various applications, further research is needed to explore its full potential:
- Expanded Antimicrobial Studies : Investigating the efficacy of this compound against a broader range of microorganisms could establish its role in food safety.
- Material Science Innovations : Developing new biodegradable materials using this compound could address environmental concerns associated with traditional plastics.
- Flavor Chemistry Exploration : Understanding the mechanisms by which this compound interacts with other flavor compounds may lead to novel culinary applications.
Mechanism of Action
The mechanism of action of diethyl suberate in its various applications depends on its chemical properties. In transdermal drug delivery, this compound enhances the permeability of the skin, allowing for more efficient absorption of the active pharmaceutical ingredient. This is achieved through its interaction with the lipid bilayer of the skin, disrupting the barrier function and facilitating drug penetration .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Diethyl suberate belongs to the family of α,ω-diesters, which vary in carbon chain length and ester groups. A comparison with analogous compounds is summarized below:
Key Observations :
- Longer chains (e.g., C8–C10) exhibit higher boiling points and molecular weights, enhancing thermal stability for polymer applications.
- Shorter chains (C3–C6) face steric hindrance in enzymatic reactions, limiting their utility in biocatalysis .
Enzymatic Reactivity
This compound demonstrates distinct behavior in enzymatic polycondensation. For instance:
- Candida antarctica lipase B (CaLB) and Thermomyces lanuginosus lipase (TLL) show substrate specificity. TLL exhibits 3.5× higher activity on this compound (C8) compared to CaLB, which prefers diethyl adipate (C6) .
- In contrast, diethyl malonate (C3) is resistant to hydrolysis by both enzymes due to steric hindrance from its short chain and ethyl groups .
- Dendritic growth in poly(glycerol suberate) synthesis occurs due to reactions between terminal and linear units, a process less pronounced in shorter-chain esters .
Membrane Fabrication
This compound, adipate (C6), and azelate (C9) are used to fabricate PVDF membranes. This compound produces mesoporous structures (2–50 nm pore size), intermediate between adipate (microporous) and azelate (macroporous), enabling size-selective separation .
Surfactant Performance
In agricultural studies, this compound (DESU) enhances boron absorption in crops but is less effective than tributyl phosphate (TBP). For example:
- In soybeans, DESU (80 mg/L) increased boron uptake by 1.56×, outperformed by TBP (2.46×) but superior to diethyl sebacate (DES, 2.04×) .
- Similar trends were observed in GA3 absorption, where DESU (100 mg/L) improved penetration by 1.8× in apple cuticles .
Pharmaceutical Solubilization
This compound serves as a solubilizer in topical formulations, comparable to diethyl sebacate and adipate. Its balanced lipophilicity (C8 chain) optimizes drug delivery without excessive viscosity .
Production Efficiency
Whole-cell biocatalysis using E. coli yields this compound at 0.24 mol/mol from octanoic acid, higher than yields for longer-chain diesters (e.g., diethyl sebacate from decanoic acid) .
Biological Activity
Diethyl suberate, also known as diethyl octanedioate or suberic acid diethyl ester, is a diester derived from suberic acid. Its molecular formula is , with a molecular weight of 230.30 g/mol. This compound has garnered interest in various fields, including biochemistry and pharmacology, due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 230.30 g/mol |
Boiling Point | 282-283 °C |
Melting Point | 5 °C |
Density | 0.980 g/cm³ |
Flash Point | >110 °C |
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antifungal Activity : Research indicates that this compound exhibits antifungal properties against certain pathogens. A study highlighted its ability to inhibit the growth of entomopathogenic fungi, suggesting potential applications in agricultural biocontrol .
- Antioxidant Properties : The compound has shown promise in antioxidant activity assays, which are crucial for combating oxidative stress in biological systems .
- Enzymatic Hydrolysis : this compound can be hydrolyzed to yield monoesters, which may possess enhanced biological activities compared to their parent diesters. This enzymatic process is facilitated by specific lipases and cutinases, making it an area of interest for biotechnological applications .
Antifungal Activity
A study focusing on the antifungal properties of various organic compounds found that this compound inhibited the growth of certain fungi. This suggests its potential as a natural fungicide in agricultural practices .
Antioxidant Activity
In the context of antioxidant research, this compound was included in various assays measuring its capacity to scavenge free radicals. The results indicated significant antioxidant activity, which could be beneficial for health-related applications. For instance, one study reported antioxidant activity values using different methods (ABTS•+, DPPH•), showcasing its potential as a health supplement .
Enzymatic Applications
The enzymatic hydrolysis of this compound has been explored for producing monoesters with potential biological benefits. A notable study demonstrated that specific enzymes could selectively hydrolyze this compound into its corresponding monoester, which exhibited improved bioactivity compared to the original diester .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. How is Diethyl Suberate synthesized and characterized in laboratory settings?
Methodological Answer: this compound is synthesized via esterification of suberic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Key steps include:
- Reaction Conditions: Reflux at 110–120°C for 6–8 hours with excess ethanol to drive esterification .
- Purification: Distillation under reduced pressure (boiling point: ~282°C) or column chromatography to isolate the product.
- Characterization:
-
Spectroscopy: Use FTIR to confirm ester carbonyl peaks (~1740 cm⁻¹) and NMR (¹H and ¹³C) to verify ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and the suberate backbone .
-
Purity Analysis: Gas chromatography (GC) or HPLC to ensure ≥98% purity, as per reagent-grade standards .
Table 1: Synthesis and Characterization Summary
Parameter Details Reaction Temperature 110–120°C Catalyst Sulfuric acid Key Spectral Peaks FTIR: 1740 cm⁻¹; NMR: δ 1.2–4.3 ppm Purity Threshold ≥98.0% (GC/HPLC)
Q. What protocols ensure proper handling and storage of this compound in experimental workflows?
Methodological Answer:
- Storage: Refrigerate at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or degradation .
- Handling: Use gloves (nitrile) and eye protection (safety goggles) to avoid skin/eye contact (S24/25 safety code) .
- Stability Testing: Periodically analyze stored samples via GC or FTIR to detect degradation products (e.g., free suberic acid).
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s role in metabolic pathways while controlling confounding variables?
Methodological Answer:
- Experimental Design:
- Model Systems: Use in vitro cell cultures (e.g., hepatic cells) or in vivo rodent models to study suberate metabolism.
- Dose-Response Studies: Test concentrations from 0.1–10 mM to identify threshold effects on enzyme activity (e.g., acyl-CoA synthetases) .
- Controls: Include negative controls (vehicle-only) and positive controls (known metabolic inhibitors) .
- Data Analysis:
- Metabolite Profiling: LC-MS/MS to quantify suberate derivatives (e.g., suberoyl-CoA) and correlate with enzyme kinetics.
- Statistical Models: ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups, ensuring p < 0.05 significance .
Q. What methodologies resolve contradictions in spectroscopic data during characterization of this compound derivatives?
Methodological Answer:
- Problem-Shooting Workflow:
Verify Sample Purity: Re-run GC/HPLC to rule out impurities causing anomalous peaks .
Cross-Validate Techniques: Compare NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular ion consistency.
Dynamic Light Scattering (DLS): Check for aggregation in solution, which may distort spectral readings .
- Case Study Example: If NMR signals for ethyl groups are split, assess solvent polarity or temperature effects on conformational equilibria .
Q. How should researchers assess this compound’s toxicity and exposure risks in preclinical studies?
Methodological Answer:
- Toxicity Screening:
- Acute Toxicity: Administer single doses (e.g., 500–2000 mg/kg) in rodent models, monitoring mortality and organ histopathology for 14 days .
- Chronic Exposure: Use sub-lethal doses (e.g., 50–200 mg/kg/day) over 90 days to evaluate cumulative effects on liver/kidney function .
- Data Interpretation:
- Benchmarking: Compare results with structurally similar esters (e.g., diethyl phthalate) to contextualize toxicity thresholds .
- Risk Modeling: Calculate No-Observed-Adverse-Effect-Level (NOAEL) and apply safety factors (e.g., 100x) for human extrapolation .
Q. Data Reporting Standards
- Tables/Figures:
- Follow journal guidelines (e.g., Mycologia) for table formatting: omit vertical lines, use horizontal lines sparingly, and include footnotes for exceptions .
- For spectral data, provide raw files (e.g., .jdx for FTIR) in supplementary materials to ensure reproducibility .
- Ethical Compliance: Document IRB approvals for human cell line studies and adhere to ARRIVE guidelines for animal research .
Properties
IUPAC Name |
diethyl octanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-3-15-11(13)9-7-5-6-8-10-12(14)16-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUGOJXLBSIJQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174486 | |
Record name | Diethyl suberate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-23-9 | |
Record name | Diethyl suberate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl suberate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2050-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62701 | |
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Record name | Diethyl suberate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl suberate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL SUBERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ55KFM3S6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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